Boc-D-Leu-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

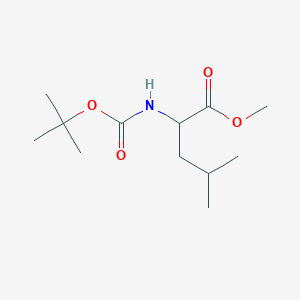

IUPAC Name |

methyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Boc-D-Leucine Methyl Ester (CAS 133467-01-3)

This guide provides an in-depth technical overview of Boc-D-Leucine methyl ester, a pivotal building block for researchers, scientists, and professionals engaged in peptide synthesis and drug development. By integrating established protocols with the underlying chemical principles, this document serves as a comprehensive resource for the effective application of this compound.

Foundational Overview: The Strategic Role of Boc-D-Leucine Methyl Ester

Boc-D-Leucine methyl ester, systematically named methyl (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate, is a derivative of the non-proteinogenic amino acid D-leucine. Its strategic importance in synthetic chemistry stems from the orthogonal protection of its two primary functional groups. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, while the C-terminus is protected as a methyl ester.[1]

-

The Boc Protecting Group : Introduced by Carpino in 1957, the Boc group is a cornerstone of peptide chemistry.[2] It provides robust protection for the amino group against a wide range of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3][4] This acid lability is fundamental to its use in stepwise peptide elongation.[3]

-

The Methyl Ester Protecting Group : The methyl esterification of the C-terminus serves a dual purpose. It prevents the carboxylate from participating in unwanted side reactions and significantly enhances the compound's solubility in common organic solvents, which is crucial for facilitating efficient coupling reactions in solution-phase synthesis.[5][6][]

The unique D-configuration of the chiral center makes this reagent indispensable for the synthesis of peptides containing non-natural amino acids. Such peptides are of great interest in drug development as they often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[8]

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of Boc-D-Leucine methyl ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 133467-01-3 | [1] |

| Molecular Formula | C₁₂H₂₃NO₄ | [9] |

| Molecular Weight | 245.32 g/mol | [9] |

| Appearance | White or off-white powder / Light yellowish liquid | [5][9] |

| Purity (Typical) | ≥ 98% (HPLC) | [9] |

| Storage Conditions | 0°C to 8°C, protect from moisture and light | [3][9][10] |

Note: The physical state (solid/liquid) can vary between suppliers and batches, which is not uncommon for protected amino acid derivatives.

Synthesis and Purification: A Validated Workflow

The reliable synthesis of Boc-D-Leucine methyl ester is a critical first step for its subsequent applications. The most common and efficient pathway begins with the esterification of D-Leucine, followed by the protection of the amino group.

Synthesis Protocol

This two-step protocol ensures high yield and purity.

Step 1: Esterification of D-Leucine

The conversion of D-Leucine to its methyl ester hydrochloride is efficiently achieved using trimethylchlorosilane (TMSCl) in methanol. This method is favored for its mild conditions and simple workup.[11]

-

Suspend D-Leucine (1.0 eq.) in a round-bottom flask containing anhydrous methanol (approx. 0.7 M solution).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add freshly distilled trimethylchlorosilane (2.0 eq.) to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield D-Leucine methyl ester hydrochloride as a white solid.[11] This intermediate can be used directly in the next step.

Causality: TMSCl reacts with methanol to generate HCl in situ. This acidic environment protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol, driving the esterification forward.

Step 2: Boc Protection

The amino group of the D-Leucine methyl ester is protected using di-tert-butyl dicarbonate ((Boc)₂O).

-

Dissolve D-Leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water.[5][12]

-

Cool the solution to 0°C.

-

Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to neutralize the hydrochloride and create a basic environment.

-

Stir the reaction mixture vigorously at room temperature for 10-12 hours.[5][12]

-

Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).[12]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Boc-D-Leucine methyl ester.[12][13]

Causality: The reaction requires a base (NaHCO₃) to deprotonate the ammonium salt, freeing the lone pair of the nitrogen atom. This free amine then acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride to form the stable carbamate linkage.

Caption: Synthesis workflow for Boc-D-Leucine methyl ester.

Purification Protocol: Silica Gel Chromatography

Purification is essential to remove unreacted starting materials and byproducts.

-

Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in n-hexane.[5]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent gradient.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Boc-D-Leucine methyl ester.[5]

Core Applications in Peptide Synthesis

Boc-D-Leucine methyl ester is a versatile building block primarily used in solution-phase and solid-phase peptide synthesis (SPPS).[5][9]

The Boc Deprotection and Coupling Cycle

The core of Boc-based peptide synthesis is a two-step cycle: deprotection of the N-terminal Boc group, followed by coupling with the next Boc-protected amino acid.

Caption: The cycle of Boc protection and deprotection in SPPS.

Protocol: Boc Group Deprotection

-

Dissolve the Boc-protected peptide (e.g., Boc-D-Leucine methyl ester) in dichloromethane (DCM).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[2]

-

Stir the reaction at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, remove the TFA and DCM under reduced pressure. The resulting product is the TFA salt of the deprotected amine.

Causality: The strong acid (TFA) protonates the oxygen of the Boc group's carbonyl, which then collapses, releasing the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, liberating the free amine.[3]

Protocol: Solution-Phase Dipeptide Synthesis

This protocol illustrates the coupling of Boc-D-Leucine to another amino acid ester (e.g., L-Alanine methyl ester).

-

Dissolve Boc-D-Leucine (1.0 eq.) and L-Alanine methyl ester hydrochloride (1.0 eq.) in DCM.

-

Cool the solution to 0°C.

-

Add a neutralizing base such as N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.0 eq.) to free the amine of the alanine ester.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM to the reaction mixture.[5]

-

Stir the reaction at 0°C for 4-5 hours and then at room temperature overnight.[5]

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.[13]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.[13]

Analytical Characterization and Quality Control

A multi-pronged analytical approach is necessary to confirm the identity, purity, and stereochemical integrity of the final product.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound (typically ≥98%).[9] |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | To confirm the chemical structure by identifying the characteristic peaks for the Boc group, methyl ester, and leucine side chain protons and carbons.[14] |

| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |

| Optical Rotation | To confirm the stereochemical configuration (D-enantiomer). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify key functional groups such as the carbamate and ester carbonyls. |

Stability, Storage, and Safety

Chemical Stability

-

Acidic Conditions : The Boc group is highly labile to strong acids like TFA and HCl, leading to its removal.[3] This is an intended reactivity for synthesis but indicates instability in acidic environments.

-

Basic and Neutral Conditions : The Boc group is generally stable under neutral and basic conditions. However, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification), which would yield the corresponding Boc-D-Leucine carboxylate.[3]

-

Thermal and Photolytic Stability : While generally stable under normal laboratory conditions, prolonged exposure to high temperatures or UV light should be avoided to prevent potential degradation.

Recommended Storage

For optimal long-term stability, Boc-D-Leucine methyl ester should be stored in a tightly sealed container at 0-8°C, protected from moisture and light.[3][9][10]

Handling and Safety Precautions

Users should consult the Safety Data Sheet (SDS) before handling. General safety measures include:

-

Personal Protective Equipment (PPE) : Wear appropriate safety goggles, gloves, and a lab coat.[15]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood.[15]

-

First-Aid Measures :

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

References

- BenchChem. (2025). Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis.

- Chem-Impex. (n.d.). Boc-L-leucine methyl ester.

- Chem-Impex. (n.d.). Boc-N-methyl-D-leucine.

- PrepChem.com. (n.d.). Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester.

- Benchchem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester.

- Sigma-Aldrich. (n.d.). Boc-L-leucine methyl ester | 63096-02-6.

- ECHEMI. (n.d.).

- Organic Syntheses. (n.d.). Preparation of N-(Boc)

- ChemicalBook. (2025). BOC-D-LEUCINE METHYL ESTER | 133467-01-3.

- Fisher Scientific. (2025).

- MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.

- CymitQuimica. (n.d.). CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl ester.

- BOC Sciences. (n.d.). Boc-D-proline methyl ester - (CAS 73323-65-6).

- Royal Society of Chemistry. (n.d.).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.

Sources

- 1. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 63096-02-6: N-(tert-butoxycarbonyl)-L-leucine methyl e… [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Boc-L-leucine methyl ester | 63096-02-6 [sigmaaldrich.com]

- 11. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. echemi.com [echemi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Difference between Boc-D-Leu-OMe and Boc-L-Leu-OMe

Technical Whitepaper: Stereochemical & Functional Divergence of N-Boc-Leucine Methyl Esters

Executive Summary

In the landscape of peptide therapeutics and peptidomimetic design, the distinction between enantiomers is not merely structural—it is functional. Boc-L-Leu-OMe (Methyl (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoate) and its enantiomer Boc-D-Leu-OMe ((R)-isomer) represent a critical bifurcation point in drug discovery.

While the L-isomer serves as a standard building block for proteinogenic sequences, the D-isomer is increasingly utilized as a "stereochemical brake" to arrest proteolytic degradation and induce specific secondary structures (e.g.,

Molecular Architecture & Stereochemistry

The fundamental difference lies in the spatial arrangement of the atoms around the

-

Boc-L-Leu-OMe: Possesses the (S)-configuration . The side chain (isobutyl group) projects forward when the backbone is aligned conventionally. It corresponds to the natural amino acid found in human proteins.

-

This compound: Possesses the (R)-configuration . It is the non-superimposable mirror image of the L-isomer.

Visualizing the Divergence

The following diagram illustrates the stereochemical relationship and the orthogonality of the protecting groups (Boc for amine, Methyl Ester for carboxyl).

Figure 1: Stereochemical relationship between the enantiomers.

Physicochemical Profile

The physical properties of enantiomers are identical in an achiral environment (e.g., melting point, solubility in achiral solvents) but diverge in chiral environments (e.g., interaction with polarized light).

Table 1: Comparative Physicochemical Data

| Property | Boc-L-Leu-OMe | This compound |

| CAS Number | 63096-02-6 | 133467-01-3 |

| Molecular Formula | ||

| Molecular Weight | 245.32 g/mol | 245.32 g/mol |

| Stereochemistry | (S)-Enantiomer | (R)-Enantiomer |

| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Optical Rotation | ||

| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in DCM, EtOAc, MeOH |

*Note: Theoretical value based on enantiomeric principles; experimental values may vary slightly due to solvent/temperature conditions.

Synthetic Utility & Protocols

Synthesis of these esters requires careful selection of reagents to prevent racemization (loss of chiral purity) and premature deprotection .

Critical Warning: Acid-catalyzed esterification (e.g., MeOH/HCl) is NOT recommended for Boc-amino acids, as the acid will cleave the Boc group (acid-labile).

Recommended Protocol: Base-Promoted Alkylation

This method uses Methyl Iodide (MeI) and a mild base to esterify the carboxylic acid without disturbing the Boc group or the chiral center.

Reagents:

-

Starting Material: Boc-L-Leu-OH or Boc-D-Leu-OH (1.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under inert atmosphere (

), dissolve Boc-Leu-OH (L or D) in anhydrous DMF (approx. 5-10 mL per gram). -

Deprotonation: Add

to the solution. Stir at room temperature for 15 minutes. The solution may become cloudy as the carboxylate salt forms. -

Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (MeI). Caution: MeI is toxic and volatile; use a fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Dilute with Ethyl Acetate. Wash organic layer with water (

) to remove DMF, then brine ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Result: Yields Boc-Leu-OMe as a clear/pale oil.

Figure 2: Base-promoted esterification workflow to preserve Boc protection and chirality.

Biological Implications: The "D" Advantage

The primary driver for selecting This compound over the L-isomer in drug development is metabolic stability .

-

Proteolytic Resistance: Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have evolved active sites strictly shaped to bind L-amino acids. The D-isomer creates a steric clash within the enzyme's active site, rendering the peptide bond uncleavable.

-

Half-Life Extension: Incorporating D-Leu into a peptide sequence (e.g., in a "Retro-Inverso" peptide design) can extend the plasma half-life from minutes to hours.

Figure 3: Mechanism of proteolytic resistance for D-amino acid derivatives.

Analytical Characterization

Distinguishing these isomers requires Chiral HPLC .[] Standard C18 columns cannot separate enantiomers.

Protocol for Enantiomeric Excess (ee) Determination:

-

Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Expected Result: The enantiomers will elute at distinct retention times due to differential interaction with the chiral stationary phase.

References

-

Chem-Impex International. (n.d.).[3] Boc-L-leucine methyl ester Properties and CAS. Retrieved from

-

ChemicalBook. (2025). BOC-D-LEUCINE METHYL ESTER | 133467-01-3.[4] Retrieved from

- Gentilucci, L., et al. (2010). Peptides containing D-amino acids: synthesis and application in chemical biology and drug discovery. Current Pharmaceutical Design. (Contextual grounding for D-amino acid stability).

-

BenchChem. (2025).[5] Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.).[6] Boc-D-Leu-OH Properties.[7][4][3] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BOC-D-LEUCINE METHYL ESTER | 133467-01-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-N-methyl-L-leucine | 53363-89-6 [chemicalbook.com]

- 7. Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profile & Handling of Boc-D-Leu-OMe

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of Boc-D-Leu-OMe (N-tert-Butoxycarbonyl-D-leucine methyl ester), a critical intermediate in peptide synthesis and medicinal chemistry.

While specific solubility data for the D-enantiomer is often proprietary, its physicochemical behavior is identical to the widely characterized L-isomer in achiral environments. This guide synthesizes structural analysis with empirical solvent data to provide actionable protocols for dissolution, extraction, and purification. It addresses the shift from traditional chlorinated solvents to greener alternatives, ensuring compliance with modern drug development standards.

Physicochemical Architecture & Solubility Logic

To understand where this compound dissolves, one must analyze its molecular architecture. The compound exhibits a "lipophilic dominance" that dictates its solvent compatibility.

Molecular Features[1][2][3][4][5][6][7]

-

Lipophilic Domains (Hydrophobic):

-

Boc Group (tert-Butyloxycarbonyl): A bulky, non-polar protecting group that significantly increases solubility in organic solvents while decreasing water solubility.

-

Isobutyl Side Chain: The branched aliphatic chain of Leucine adds substantial hydrophobic character.

-

Methyl Ester (-OMe): Caps the C-terminus, removing the potential for ionization (zwitterion formation) found in free amino acids.

-

-

Polar Domains (Hydrophilic):

-

Amide/Carbamate Linkage: Capable of hydrogen bonding (H-bond donor/acceptor).

-

Ester Carbonyl: H-bond acceptor.

-

The Solubility Principle

Solubility Matrix: Empirical Data

The following data categorizes solvent compatibility based on standard laboratory conditions (25°C).

| Solvent Class | Representative Solvent | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM) | Freely Soluble (>100 mg/mL) | Primary solvent for peptide coupling reactions; excellent solubilizer but safety concerns (neurotoxicity). |

| Esters | Ethyl Acetate (EtOAc) | Soluble (>50 mg/mL) | Preferred "green" alternative for extraction and chromatography; safer than DCM. |

| Polar Aprotic | DMF, DMSO, NMP | Freely Soluble | Used for reactions requiring high concentrations or elevated temperatures; difficult to remove (high boiling point). |

| Alcohols | Methanol, Ethanol | Soluble | Good for homogenous hydrogenation or transfer reactions; avoid if transesterification is a risk (though less likely with methyl ester). |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Soluble | THF is excellent for reactions; Diethyl Ether is often used for precipitation or extraction (caution: peroxides). |

| Alkanes | Hexane, Pentane, Heptane | Insoluble / Sparingly Soluble | Acts as an Anti-Solvent . Used to crash out the product during recrystallization. |

| Aqueous | Water, Brine | Insoluble | Critical for purification; allows the compound to partition into the organic phase during washing. |

Operational Protocols & Workflows

Protocol A: Dissolution for Peptide Coupling

Context: Preparing a 0.1 M solution for a standard EDC/HOBt or HATU coupling reaction.

-

Selection: Choose DCM for standard room-temperature couplings due to its volatility (easy removal). Choose DMF if the peptide sequence is prone to aggregation or if microwave synthesis is used.

-

Procedure:

-

Weigh the required mass of this compound.

-

Add 75% of the calculated solvent volume.

-

Vortex or sonicate for 30-60 seconds. The solid should dissolve rapidly.

-

Add the remaining solvent to reach the target volume.

-

Note: If using DMF, ensure it is "Amine-Free" grade to prevent premature deprotection or side reactions.

-

Protocol B: Purification via Liquid-Liquid Extraction (LLE)

Context: Isolating this compound from a reaction mixture containing unreacted amine, acid, or coupling reagents.

The "Green" Switch: Traditional protocols use DCM. Modern protocols favor Ethyl Acetate (EtOAc) due to lower toxicity and better phase separation with water.

Figure 1: Standard workup protocol for Boc-amino acid esters utilizing Ethyl Acetate as the extraction solvent.

Protocol C: Recrystallization (Solvent/Anti-Solvent)

Context: The product is obtained as a viscous oil or impure solid and requires purification without chromatography.

-

Dissolution: Dissolve the crude this compound in the minimum amount of Ethyl Acetate (warm, ~40°C) required to solubilize it.

-

Precipitation: Slowly add Hexane (or Petroleum Ether) dropwise while stirring.

-

Ratio: Typically 1:3 to 1:5 (EtOAc:Hexane).

-

-

Nucleation: If the solution turns cloudy (milky), stop adding Hexane. Cool the flask to 4°C (fridge) or -20°C (freezer).

-

Collection: Filter the resulting white crystals and wash with cold Hexane.

Troubleshooting & Scientific Nuances

Issue: "Oiling Out"

Symptom: Upon adding Hexane, the product forms a sticky oil at the bottom rather than crystals. Cause: The solution is too concentrated, or the transition to the anti-solvent was too rapid. Remedy: Re-dissolve the oil by adding a small amount of EtOAc and heating.[1] Allow the solution to cool to room temperature slowly before moving to the fridge. Scratching the glass with a spatula can induce nucleation.

Issue: Gelation in Toluene

Observation: Boc-amino acids can sometimes form organogels in aromatic solvents like Toluene due to intermolecular hydrogen bonding (stacking). Remedy: Add a small percentage (5-10%) of a polar solvent like Methanol or break the gel by warming. For purification, switch to the EtOAc/Hexane system.

Stereochemical Stability

Critical Note: While solubility is identical for D and L isomers, the chemical stability regarding racemization is crucial. Avoid strong bases (e.g., NaOH) during extraction if the exposure time is long, as this can lead to hydrolysis of the methyl ester or racemization at the alpha-carbon. Use NaHCO3 (weak base) for washes.

Visualizing Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

Figure 2: Solvent selection decision matrix based on experimental intent.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification & Properties. Merck KGaA.

-

BenchChem. (2023). Purification of Boc-Protected Amino Acids by Recrystallization. Technical Support Center.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733979 (Boc-L-Leu-OMe). (Note: Data used for physicochemical equivalence).

-

Taygerly, J. P., et al. (2012). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020-3025.

-

ChemImpex. (n.d.). Safety Data Sheet: Boc-L-Leu-OMe. (Used for solubility/safety profile extrapolation).

Sources

Strategic Selection of Chiral Building Blocks: Boc-D-Leu-OMe vs. Fmoc-D-Leu-OMe in Advanced Peptide Synthesis

[1]

Executive Summary: The Strategic Landscape

In the precise world of peptide therapeutics, the choice between Boc-D-Leu-OMe and Fmoc-D-Leu-OMe is not merely a preference for reagents; it is a fundamental strategic decision that dictates the synthesis pathway (Solution vs. Solid Phase), solubility profiles, and impurity risks.

While D-Leucine is frequently incorporated to induce β-turns or confer protease resistance in peptidomimetics, the presence of the Methyl Ester (OMe) moiety signals a specific utility: these are primarily Solution Phase building blocks or precursors for fragment condensation.

This guide analyzes the physicochemical and mechanistic divergences between these two derivatives, providing a decision framework for researchers optimizing yield and chiral integrity.

Mechanistic Divergence: Acid vs. Base Lability[2]

The core distinction lies in the orthogonality of the

Comparative Profile

| Feature | This compound | Fmoc-D-Leu-OMe |

| Lability | Acid-labile ( | Base-labile (E1cB mechanism) |

| Deprotection Reagent | TFA (Trifluoroacetic acid) or HCl/Dioxane | Piperidine, DBU, or Diethylamine |

| Cleavage Mechanism | Protonation of carbamate | Proton abstraction from fluorenyl ring |

| Solubility (DCM/DMF) | High (Lipophilic) | Moderate (Fmoc group is prone to aggregation) |

| Major Risk | Isobutylene scavenging required; Acidolysis of sensitive side chains | Diketopiperazine (DKP) formation (High risk with -OMe) |

| Safety Profile | Requires corrosive acids; potential HF use downstream | Safer reagents; no HF required |

Visualization: Orthogonal Deprotection Pathways

Figure 1: Mechanistic flow of deprotection. Note that Boc relies on acidolysis, while Fmoc relies on base-catalyzed elimination.

Critical Risk Analysis: The Diketopiperazine (DKP) Trap

The most significant technical risk when using D-Leu-OMe (regardless of Boc or Fmoc) is the formation of Diketopiperazines (DKPs).

The Mechanism of Failure

When the N-terminal protecting group is removed from a dipeptide ester (e.g., H-Xaa-D-Leu-OMe), the free amine can attack the C-terminal methyl ester intramolecularly. This cyclization cleaves the peptide chain, forming a stable 6-membered DKP ring and terminating synthesis.[2]

-

Why D-Leu? D-amino acids coupled with L-amino acids (L-D stereochemistry) favor a cis-amide bond conformation, which brings the N-terminal amine and C-terminal ester into close proximity, drastically accelerating DKP formation.

-

Why -OMe? Methyl esters are excellent leaving groups, making them highly susceptible to this aminolysis.

Strategy Comparison for DKP Suppression

| Strategy | This compound Approach | Fmoc-D-Leu-OMe Approach |

| Deprotection Environment | Acidic (TFA). The amine is protonated ( | Basic (Piperidine). The amine is released as a free base ( |

| Risk Level | Low. DKP only forms during the neutralization step prior to the next coupling. | Critical. DKP can form during the deprotection reaction itself. |

| Mitigation | Perform "in-situ neutralization" during the next coupling step. | Use bulky trityl linkers (if SPPS) or extremely short deprotection times (if Solution). |

Visualization: DKP Formation Risk[1]

Figure 2: The pathway to DKP formation. This side reaction is significantly more prevalent in Fmoc chemistry due to the basic conditions required for deprotection.

Technical Specifications & Solubility

This compound

-

Solubility: Excellent in DCM, CHCl3, EtOAc, and THF. The lipophilic t-butyl group prevents aggregation, making it ideal for "difficult" sequences where solubility is a limiting factor.

-

Purification: Intermediates often crystallize easily, allowing for purification without chromatography (a major advantage in large-scale solution synthesis).

-

Stability: The methyl ester is stable to TFA.[3] It must be saponified (LiOH/MeOH) or hydrazinolyzed to convert to the free acid/hydrazide for further coupling.

Fmoc-D-Leu-OMe

-

Solubility: Good in DMF and DCM, but lower than Boc derivatives in non-polar solvents (EtOAc/Hexanes).

-

Aggregation: Fmoc peptides are prone to

-sheet formation, which can lead to gelation in solution phase synthesis. -

Stability: The methyl ester is stable to Piperidine briefly, but prolonged exposure to strong bases can cause hydrolysis or racemization.

Validated Experimental Protocols

Protocol A: Solution Phase Coupling with this compound

Best for: Large-scale synthesis, avoiding aggregation.

-

Activation: Dissolve Boc-L-Xaa-OH (1.1 eq) in DCM. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 min.

-

Coupling: Add H-D-Leu-OMe (hydrochloride salt) (1.0 eq) and NMM (N-methylmorpholine) (2.1 eq).

-

Note: NMM is a weaker base than DIPEA, reducing racemization risk.

-

-

Reaction: Stir at 0°C for 1 hour, then room temperature overnight.

-

Workup: Wash with 1M KHSO4 (removes amines), NaHCO3 (removes acids), and Brine. Dry over Na2SO4.

-

Deprotection (Next Step): Treat with TFA/DCM (1:1) for 30 min. Evaporate. The resulting salt is stable and resists DKP formation.

Protocol B: Solution Phase Coupling with Fmoc-D-Leu-OMe

Best for: Rapid synthesis, avoiding acidic workups.

-

Activation: Dissolve Fmoc-L-Xaa-OH (1.1 eq) in DMF/DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Warning: HATU is fast but expensive. DIPEA amount must be strictly controlled to prevent base-catalyzed racemization of the activated ester.

-

-

Coupling: Add H-D-Leu-OMe (free base or salt + 1 eq base).

-

Reaction: Monitor by TLC. Usually complete in <2 hours.

-

Deprotection (Next Step): Add 20% Piperidine in DMF .

-

CRITICAL CONTROL: Monitor strictly. As soon as Fmoc is removed, proceed immediately to the next coupling or acidification to prevent DKP formation. Do not store the deprotected dipeptide methyl ester.

-

Decision Matrix

| Scenario | Recommended Derivative | Rationale |

| Synthesis of "Difficult" Sequences | This compound | Superior solubility and aggregation disruption via TFA protonation. |

| Industrial Scale-Up (>100g) | This compound | Lower reagent cost (TFA vs Piperidine/HATU) and ease of crystallization. |

| Acid-Sensitive Side Chains | Fmoc-D-Leu-OMe | Avoids repetitive TFA exposure which can damage Trt/Mmt groups. |

| Dipeptide Synthesis (L-D) | This compound | Strongly Preferred. Eliminates DKP risk during the deprotection of the second residue. |

| Automated Synthesis | Fmoc-D-Leu-OMe | Standard for automation, avoiding the engineering controls needed for TFA/HF. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

-

Gairi, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy.[2] Tetrahedron Letters. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Bachem. (2024). Introduction to Peptide Synthesis Methods: Fmoc vs Boc. Bachem Technical Guides. Link

Advanced Engineering of Peptidomimetics: The D-Amino Acid Paradigm

Executive Summary

Part 1: Fundamental Principles of Chiral Engineering

The Proteolytic "Stealth" Mechanism

Proteases and peptidases in the human systemic circulation (e.g., trypsin, chymotrypsin, carboxypeptidases) are stereoselective. Their active sites are evolved to recognize and hydrolyze peptide bonds between L-amino acids.

-

Mechanism: The substitution of an L-residue with a D-residue alters the spatial orientation of the side chain relative to the peptide backbone (

and -

Causality: A single D-amino acid substitution can confer local stability, while a full D-peptide (enantiomer) renders the molecule effectively invisible to endogenous proteases, extending half-life from minutes to days.

Topochemical Equivalence: The Retro-Inverso Strategy

Simply inverting chirality (L

-

Concept: By synthesizing the peptide with D-amino acids in the reverse sequence (C-terminus to N-terminus), the side chain topology of the RI-peptide spatially mimics the L-parent peptide when the backbone is superimposed.

-

Validation: The

positions align, and side chains project in similar vectors, preserving the pharmacophore required for receptor activation.

Visualization: Retro-Inverso Logic

The following diagram illustrates the topological relationship between a native L-peptide and its Retro-Inverso analog.

Figure 1: Logical derivation of Retro-Inverso peptides. Note that RI-peptides restore the side-chain topology of the native parent, allowing receptor recognition despite the altered backbone.

Part 2: Advanced Design & Screening Workflows

Mirror-Image Phage Display

The Logic:

-

Then D-Peptide (mirror image) must bind L-Target (native protein).

Experimental Workflow:

-

Target Synthesis: Chemically synthesize the D-enantiomer of the target protein (e.g., D-Ubiquitin).

-

Inversion: Chemically synthesize the D-enantiomer of the selected L-peptide.

-

Validation: Test the D-peptide against the native L-protein target.

Figure 2: The Mirror-Image Phage Display workflow for generating metabolically stable D-peptide therapeutics.

Part 3: Chemical Synthesis & Racemization Control[9][10]

Synthesizing D-amino acid peptides via Solid Phase Peptide Synthesis (SPPS) requires strict control over racemization. If a D-amino acid racemizes back to L during coupling, the therapeutic potency is compromised.

Critical Control Points in SPPS

-

Coupling Reagents: Avoid HBTU/HATU with strong bases (DIEA) for Cys/His residues. Use DIC/Oxyma Pure , which suppresses oxazolone formation (the primary mechanism of racemization).

-

Base Usage: Minimize the use of pre-activation with base. Bases abstract the

-proton, leading to enolization. -

Cysteine & Histidine: These are most prone to racemization.[9] Use collidine or TMP (2,4,6-trimethylpyridine) as weaker bases if necessary.

Data: Racemization Rates by Coupling Reagent

Table 1: Comparative racemization rates during SPPS of sensitive residues (e.g., Cys, His).

| Coupling Reagent | Base | Racemization Risk | Recommendation |

| DIC / Oxyma Pure | None/Collidine | < 0.5% | Gold Standard for D-amino acids |

| HATU / HOAt | DIEA | 2.0 - 5.0% | High risk for Cys/His; Avoid |

| HBTU / HOBt | DIEA | 1.0 - 3.0% | Moderate risk; acceptable for non-sensitive residues |

| PyBOP | NMM | 0.5 - 1.5% | Alternative if Oxyma unavailable |

Part 4: Therapeutic Landscape

The FDA has approved several peptides incorporating D-amino acids to enhance stability and efficacy.

Table 2: FDA-Approved Therapeutics Containing D-Amino Acids.

| Drug Name | Indication | D-Modification | Mechanism of Benefit |

| Octreotide | Acromegaly | D-Phe, D-Trp | Stabilizes |

| Icatibant | Hereditary Angioedema | D-Arg, D-Tic, D-Hyp | Prevents degradation by kininases; B2 receptor antagonist.[11] |

| Degarelix | Prostate Cancer | D-Phe, D-Ala | GnRH antagonist; high resistance to proteolysis. |

| Pasireotide | Cushing's Disease | D-Phe, D-Trp | Broad somatostatin receptor affinity profile. |

Part 5: Detailed Experimental Protocol

Protocol: Comparative Serum Stability Assay

Objective: Quantify the proteolytic stability half-life (

Reagents

-

Matrix: Pooled Human Serum (Sigma-Aldrich), centrifuged at 13,000 x g to remove lipids.

-

Peptide Stock: 10 mM peptide in DMSO.

-

Internal Standard: Fmoc-Gly-OH or similar non-interfering compound.

-

Quenching Solution: 15% Trichloroacetic acid (TCA) in water (

).

Methodology

-

Preparation: Dilute Peptide Stock into Human Serum to a final concentration of

. (Total volume: 1 mL). -

Incubation: Incubate mixture at

in a thermomixer (600 rpm). -

Sampling:

-

At

min and -

Remove

aliquot.

-

-

Quenching: Immediately add aliquot to

of ice-cold 15% TCA. Vortex for 30s. -

Extraction: Incubate on ice for 15 min to precipitate serum proteins. Centrifuge at 14,000 x g for 10 min (

). -

Analysis: Collect supernatant. Analyze via RP-HPLC (C18 column) or LC-MS.

-

Gradient: 5-65% ACN in 0.1% TFA over 20 min.

-

-

Calculation: Plot Peak Area (Peptide) / Peak Area (Internal Standard) vs. Time. Fit to first-order decay kinetics:

Self-Validating Check: The L-peptide control must show degradation (

References

-

Review of Mirror-Image Phage Display: Title: Mirror image phage display—a method to generate D-peptide ligands for use in diagnostic or therapeutical applications.[2][4][5][6][8][12] Source: Molecular BioSystems (2009).[4][5] URL:[Link]

-

Retro-Inverso Peptide Design: Title: Recent Applications of Retro-Inverso Peptides.[3][11][13] Source: Pharmaceuticals (2023). URL:[Link]

-

Racemization in SPPS: Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.[14] Source: Journal of Chromatography A (1995). URL:[Link]

-

FDA Approved Peptide Drugs: Title: Cyclic peptide drugs approved in the last two decades (2001–2021). Source: RSC Chemical Biology (2021). URL:[Link][15]

-

Proteolytic Stability Protocols: Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[16][17] Source: PLOS ONE (2017). URL:[Link]

Sources

- 1. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]

- 3. researchgate.net [researchgate.net]

- 4. Peptide Phage Display as a Tool for Drug Discovery: Targeting Membrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clever Approach May Provide New Clues to Drug Design | Whitehead Institute [wi.mit.edu]

- 8. Mirror Image Phage Display - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. peptide.com [peptide.com]

- 10. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Stability Matrix: A Technical Guide to Boc-Protected Amino Acid Esters

Executive Summary: The Orthogonality Principle

In peptide synthesis and medicinal chemistry, the utility of Boc-protected amino acid esters rests entirely on the principle of orthogonality . You must be able to manipulate one end of the molecule without affecting the other.

This guide moves beyond basic textbook definitions to address the practical stability profiles, kinetic limitations, and failure modes (such as Diketopiperazine formation) that researchers encounter in the lab. It provides a self-validating framework for handling these sensitive building blocks.

Mechanistic Foundations

To predict stability, one must understand the electronic causality of the protecting groups.

The tert-Butyloxycarbonyl (Boc) Group

The Boc group protects the amine as a carbamate.[1][2][3] Its acid lability is driven by the stability of the tert-butyl carbocation .[1]

-

Acidic Mechanism: Protonation of the carbonyl oxygen weakens the tert-butyl-oxygen bond. The bond cleaves via an E1-like or S_N1-like pathway, releasing a stable tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates to release the free amine and CO₂.[4]

-

The Scavenger Necessity: The generated tert-butyl cation is a potent electrophile.[1] Without "scavengers" (nucleophiles like water, anisole, or thioanisole), it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys) or re-attach to the amine.

The Ester Moiety

The stability of the C-terminal ester depends heavily on the steric bulk and electronic nature of the alcohol component:

-

Methyl/Ethyl Esters: Base-labile (saponification); Acid-stable.

-

Benzyl (Bzl) Esters: Acid-stable (to TFA); Cleaved by HF or Hydrogenolysis.

-

tert-Butyl (tBu) Esters: Acid-labile (cleaved with Boc). NOT orthogonal to Boc.

Visualizing the Pathways

Diagram 1: Acidolytic Cleavage of Boc (Mechanism)

This diagram illustrates the critical protonation event and the necessity of scavengers.

Caption: Acid-catalyzed Boc removal pathway highlighting the divergence of the reactive t-butyl cation.

Diagram 2: The DKP Failure Mode (Base Instability)

A major risk for Boc-dipeptide-esters is Diketopiperazine (DKP) formation during neutralization.

Caption: Mechanism of DKP formation, a primary instability risk for dipeptide esters under basic conditions.

Stability Compatibility Matrix

This table serves as a quick reference for designing orthogonal protection schemes.

| Protecting Group | 50% TFA (DCM) | 1M NaOH (aq) | H₂ / Pd-C | HF (Anhydrous) |

| Boc (Amine) | Labile (< 30 min) | Stable | Stable | Labile |

| Methyl/Ethyl Ester | Stable | Labile (Saponification) | Stable | Stable |

| Benzyl Ester (OBzl) | Stable | Labile | Labile | Labile |

| tert-Butyl Ester (OtBu) | Labile | Stable | Stable | Labile |

| Fmoc (Amine) | Stable | Labile (Elimination) | Stable (mostly) | Stable |

Critical Insight: Never use a tert-butyl ester if you need to selectively remove a Boc group. They possess identical acid sensitivity. Use a Benzyl or Methyl ester instead.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Boc Deprotection (TFA Method)

Use this for removing Boc while retaining Benzyl/Methyl esters.

-

Preparation: Dissolve the Boc-amino acid ester (1 mmol) in DCM (2 mL).

-

Scavenger Addition: Add Triisopropylsilane (TIPS) or Thioanisole (2-5 eq) if the sequence contains Met, Trp, or Tyr. If not, a small amount of water (1-2%) acts as an effective scavenger.

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (2 mL) slowly at 0°C.

-

Why 0°C? Controls exotherm and reduces cation reactivity initially.

-

Concentration: A 1:1 TFA:DCM ratio is standard.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.

-

Validation (The "Self-Check"):

-

TLC: Check disappearance of starting material (stain with Ninhydrin; Boc-amines don't stain well, free amines stain purple/blue).

-

LC-MS: Confirm mass of [M+H]+ and absence of [M+56]+ (t-butyl adducts).

-

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The product is the TFA salt of the amine.[5]

-

Protocol B: Stability Monitoring (Shelf-Life)

Use this to validate the integrity of stored esters.

-

Sampling: Take 1 mg of stored Boc-amino acid ester.

-

Dissolution: Dissolve in HPLC-grade Acetonitrile/Water (1:1).

-

Analysis: Run a standard gradient HPLC (C18 column).

-

Criteria:

-

Purity: >98% area under curve.

-

Free Amino Acid Check: Look for a peak corresponding to the hydrolyzed acid (loss of ester group). This indicates moisture contamination during storage.

-

Common Pitfalls & Troubleshooting

The DKP Trap (Diketopiperazine)[6]

-

The Scenario: You have a Boc-dipeptide-methyl ester (e.g., Boc-Pro-Gly-OMe). You remove the Boc group with TFA, then neutralize with TEA to couple the next amino acid.

-

The Failure: Upon adding base, the free amine of Gly attacks the methyl ester carbonyl. The molecule cyclizes into a DKP and falls out of solution or becomes inert.

-

Prevention:

-

Avoid storing dipeptide esters as free bases. Keep them as TFA salts until the exact moment of coupling.

-

Use in-situ neutralization during the next coupling step (add the next activated amino acid before or simultaneously with the base).

-

Transesterification

-

The Scenario: Deprotecting a methyl ester in Ethanol or Methanol with base.

-

The Failure: If you use Methoxide in Ethanol, you will scramble the ester (Ethyl/Methyl mix).

-

Prevention: Always match the solvent alcohol to the ester alkoxide (e.g., use NaOMe in MeOH for methyl esters).

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive guide on stability conditions).

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational work on Boc/Benzyl orthogonality).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of stability and removal mechanisms).

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[8] Journal of the American Chemical Society, 94(9), 3102–3106. (Detailed mechanism of DKP formation).

-

Lundt, B. F., et al. (1978). Selective Removal of the N-alpha-Boc Group in the Presence of N-epsilon-Z and O-Bzl Groups. International Journal of Peptide and Protein Research, 12(5), 258-268. (Optimization of scavenging and selectivity).

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. peptidechemistry.org [peptidechemistry.org]

Methodological & Application

Application Note: Mild Hydrolysis of Boc-D-Leu-OMe to Boc-D-Leu-OH

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The preparation of enantiomerically pure N-protected amino acids is a foundational operation in peptide synthesis and drug discovery. The saponification (ester hydrolysis) of Methyl (tert-butoxycarbonyl)-D-leucinate (Boc-D-Leu-OMe) to yield Boc-D-Leucine (Boc-D-Leu-OH) requires precise conditions to achieve quantitative conversion while strictly preserving the integrity of the

Mechanistic Rationale & Experimental Design

Do not treat saponification as a generic step; the choice of reagents in amino acid chemistry is dictated by the competing risks of epimerization and premature deprotection.

The Lithium Advantage (Preventing Racemization)

While Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are standard saponification bases, they are highly basic and can abstract the

Mechanistic role of Lithium in accelerating ester hydrolysis while preventing racemization.

Solvent System Dynamics

The reaction utilizes a 3:1 (v/v) mixture of THF and Water[2]. This compound is highly lipophilic and insoluble in pure water, whereas LiOH is insoluble in organic solvents. The THF/Water mixture ensures the solubility of both the substrate and the hydroxide salt, facilitating a smooth, homogeneous nucleophilic acyl substitution[5].

Orthogonal Workup (Preventing Boc Cleavage)

The tert-butoxycarbonyl (Boc) group is notoriously acid-labile, typically cleaved by Trifluoroacetic acid (TFA) or strong mineral acids (HCl)[6]. Quenching the saponification reaction with concentrated HCl risks premature Boc deprotection[7]. To maintain an orthogonal protection strategy, 10% aqueous Citric Acid (or 1M

Workflow for the mild saponification of this compound to Boc-D-Leu-OH.

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Protocol |

| This compound | 245.32 | 1.0 eq | 2.45 g | Starting Material |

| LiOH·H₂O | 41.96 | 1.5 eq | 0.63 g | Mild Saponification Base |

| THF (Anhydrous) | 72.11 | N/A | 30.0 mL | Organic Co-solvent |

| Deionized Water | 18.02 | N/A | 10.0 mL | Aqueous Co-solvent |

| 10% Citric Acid (aq) | 192.12 | To pH 2-3 | ~15.0 mL | Orthogonal Acidifying Agent |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 30 mL | Extraction Solvent |

| Na₂SO₄ (Anhydrous) | 142.04 | Excess | As needed | Desiccant |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.45 g (10.0 mmol) of this compound in 30 mL of Tetrahydrofuran (THF)[2].

-

Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes. Causality: Lowering the temperature mitigates the exothermic nature of base addition, preventing localized heating that drives racemization.

Phase 2: Saponification

-

Base Addition : Dissolve 0.63 g (15.0 mmol, 1.5 eq) of Lithium hydroxide monohydrate (LiOH·H₂O) in 10 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution at 0°C over 5 minutes[2].

-

Reaction Progression : Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25°C). Stir vigorously for 2 to 4 hours[1].

-

Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The starting material (this compound) will appear as a high Rf spot, while the lithium carboxylate intermediate will remain at the baseline. Stain with Bromocresol Green; the product will not stain yellow until acidified, but the disappearance of the starting material confirms completion.

Phase 3: Orthogonal Workup & Extraction

-

Volatile Removal : Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30°C) to remove the majority of the THF[1]. Causality: Removing THF prevents it from acting as a co-solvent during extraction, which would pull water and hydrophilic impurities into the organic phase.

-

Aqueous Dilution & Washing : Dilute the remaining aqueous residue with 20 mL of water. Wash the aqueous layer with 15 mL of Diethyl Ether or Hexanes[1]. Causality: This step extracts any unreacted ester or non-polar impurities. Discard the organic wash.

-

Acidification : Cool the aqueous layer in an ice bath to 0°C. Slowly add 10% aqueous Citric Acid dropwise while stirring continuously until the pH reaches 2.0–3.0 (verify with pH paper)[8],[6]. Causality: The solution will become persistently cloudy as the water-insoluble free carboxylic acid (Boc-D-Leu-OH) precipitates.

-

Extraction : Immediately extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL)[2].

Phase 4: Isolation & Storage

-

Washing & Drying : Combine the organic (EtOAc) layers and wash with 20 mL of saturated brine to remove residual water and salts. Dry the organic phase over anhydrous Sodium Sulfate (

). -

Concentration : Filter off the desiccant and concentrate the filtrate in vacuo to yield Boc-D-Leu-OH as a white solid or viscous colorless oil that crystallizes upon standing.

-

Storage : Store the isolated product under an inert atmosphere (Nitrogen or Argon) at 4°C to prevent long-term degradation.

Data Presentation & Quality Control

To ensure the protocol acts as a self-validating system, compare your isolated product against the following expected analytical metrics:

| Metric | Expected Value / Observation | Analytical Purpose |

| Yield | 92% – 98% | Confirms efficient hydrolysis and extraction. |

| TLC ( | ~0.3 (10% MeOH in DCM) | Validates purity. Spot should be singular. |

| Visual Stain | Yellow spot on blue background | Bromocresol Green stain confirms the presence of a free carboxylic acid. |

| Optical Purity | Confirms the D-stereocenter is intact (no racemization). L-enantiomer would be -24.0°. | |

| LC-MS (m/z) | 230.1 (M-H)⁻ in negative mode | Confirms molecular weight (Exact Mass: 231.15). |

Troubleshooting & Critical Parameters

| Observed Issue | Root Cause Analysis | Corrective Action / Optimization |

| Premature Boc Deprotection | Aqueous workup was too acidic (e.g., use of 1M HCl instead of Citric Acid)[6]. | Strictly use 10% Citric Acid or 1M |

| Racemization Detected | Reaction overheated during base addition, or a stronger base (NaOH) was used[2]. | Ensure LiOH is used[3]. Maintain 0°C during the initial addition of the hydroxide solution. |

| Incomplete Hydrolysis | Insufficient equivalents of LiOH, or poor biphasic mixing[2]. | Ensure vigorous magnetic stirring. If the starting material persists after 4 hours, add an additional 0.5 eq of LiOH and stir for 1 more hour. |

| Poor Product Yield | Product remained in the aqueous layer due to insufficient acidification. | Verify that the aqueous layer is strictly at pH 2-3 before extraction. Re-extract the aqueous layer with additional EtOAc. |

References

- Benchchem. "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids." Benchchem.

- Common Organic Chemistry. "Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF." Common Organic Chemistry.

- National Institutes of Health (NIH). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." NIH.

- Benchchem. "Application Notes: The Role of Methyl (tert-butoxycarbonyl)

- National Institutes of Health (NIH).

- Wikidot. "N-Methylation of Boc amino acids - Lokey Lab Protocols." Wikidot.

- Benchchem. "Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group." Benchchem.

- Google Patents. "US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release...

- Royal Society of Chemistry (RSC).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]

- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

Application Notes and Protocols: Coupling Reagents for Boc-D-Leu-OMe in Solution Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide and medicinal chemistry, offering scalability and flexibility that is often advantageous over solid-phase methodologies.[1][2] A critical step in this process is the formation of the amide bond, a reaction facilitated by a diverse array of coupling reagents. The choice of an appropriate coupling reagent is paramount, as it directly influences reaction efficiency, yield, purity, and the preservation of stereochemical integrity.[3][4] This document provides a detailed guide to the selection and application of common coupling reagents for the synthesis of Boc-D-Leu-OMe, a protected amino acid derivative frequently utilized in peptide synthesis.[5] We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and offer a comparative analysis to aid in making informed decisions for your synthetic strategy.

The Crucial Role of Coupling Reagents

The formation of a peptide bond involves the reaction between a carboxylic acid and an amine. This reaction is inherently slow and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3][6][7] Coupling reagents fulfill this role by converting the carboxyl group into a more reactive intermediate.[3][4] An ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, most notably racemization of the chiral amino acid centers.[4][8][9]

Major Classes of Coupling Reagents

The most commonly employed coupling reagents in solution-phase synthesis can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts.[3][4][8]

Carbodiimides: The Classical Choice

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are some of the earliest and most widely used coupling reagents due to their effectiveness and low cost.[3][10][11][12]

Mechanism of Action

The mechanism of carbodiimide-mediated coupling involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate can then react with the amine component to form the desired peptide bond and a urea byproduct.[10] However, the O-acylisourea is also susceptible to an intramolecular rearrangement to form an unreactive N-acylurea, which can lead to lower yields.[10] To mitigate this and to suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used in conjunction with carbodiimides.[7][10][11][13][14] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester, which then proceeds to react with the amine.[7][10][11]

Carbodiimide coupling mechanism.

Experimental Protocol: Synthesis of Boc-D-Leu-Ala-OMe using DCC/HOBt

This protocol outlines the synthesis of a dipeptide using Boc-L-leucine and another amino acid methyl ester, employing DCC and HOBt as coupling agents.[15]

Materials:

-

Boc-D-Leucine (Boc-D-Leu-OH)

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

1-Hydroxybenzotriazole (HOBt)[5]

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)[5]

-

Anhydrous Dichloromethane (DCM)[5]

-

Ethyl acetate (EtOAc)

-

1 M HCl, Saturated NaHCO₃, Brine

Procedure:

-

In a round-bottom flask, dissolve Boc-D-Leu-OH (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.[5]

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add Et₃N or DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.[15]

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography on silica gel.[1]

Phosphonium Salts: High Efficiency and Low Racemization

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and low propensity for racemization.[1][3] They are generally more expensive than carbodiimides but offer cleaner reactions.[3][16]

Mechanism of Action

PyBOP activates the carboxylic acid by forming a benzotriazolyl ester intermediate.[1] This activated ester is highly reactive towards the amine, leading to rapid peptide bond formation.[1] Unlike some uronium salts, phosphonium reagents do not have the potential to cause chain termination by guanidinylating the N-terminal amino group.[16][17]

Phosphonium salt coupling mechanism.

Experimental Protocol: Synthesis of Boc-D-Leu-Phe-OMe using PyBOP

Materials:

-

Boc-D-Leucine (Boc-D-Leu-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

PyBOP

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl, Saturated NaHCO₃, Brine

Procedure:

-

Dissolve Boc-D-Leu-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF or DCM.

-

Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.

-

Add PyBOP (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Uronium/Aminium Salts: The Modern Powerhouses

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available.[3][18] They are particularly useful for difficult couplings involving sterically hindered amino acids.[16][19]

Mechanism of Action

HATU and other uronium/aminium salts react with the carboxylate anion (formed in the presence of a base) to generate a highly reactive OAt- or OBt-active ester, respectively.[20] The presence of the HOAt moiety in HATU is particularly beneficial as it accelerates the coupling reaction and minimizes racemization.[20] It is important to note that uronium/aminium reagents can react with the unprotected N-terminus of a peptide to form a guanidine moiety, which irreversibly terminates the peptide chain.[13][17] This side reaction can be minimized by pre-activating the protected amino acid with the coupling reagent before adding it to the amine component.[13]

Uronium/aminium salt coupling mechanism.

Experimental Protocol: Synthesis of Boc-D-Leu-Val-OMe using HATU

Materials:

-

Boc-D-Leucine (Boc-D-Leu-OH)

-

L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

HATU[20]

-

N,N-Diisopropylethylamine (DIPEA)[20]

-

Anhydrous N,N-Dimethylformamide (DMF)[20]

-

Ethyl acetate (EtOAc)

-

1 M HCl, Saturated NaHCO₃, Brine

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve Boc-D-Leu-OH (1.0 eq) in anhydrous DMF.[21]

-

Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[21]

-

Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation.[20][21]

-

In a separate flask, dissolve H-Val-OMe·HCl (1.0 eq) in a minimal amount of DMF and neutralize with DIPEA (1.0 eq).

-

Add the neutralized amine solution to the pre-activated carboxylic acid mixture.

-

Monitor the reaction progress by TLC. Reactions are often complete within 1-4 hours at room temperature.[21]

-

Upon completion, quench the reaction with water and extract with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[20]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[20]

Comparative Analysis of Coupling Reagents

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Low cost, effective for routine couplings.[3][12] | Can lead to racemization without additives, formation of insoluble urea byproducts (DCC).[3][12] |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, no guanidinylation side reaction.[1][3][16] | More expensive, can be moisture sensitive.[3] |

| Uronium/Aminium Salts | HATU, HBTU | Excellent coupling efficiency, suitable for hindered amino acids.[3][16][19] | Potential for guanidinylation side reaction, higher cost.[13][16] |

Troubleshooting Common Issues

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[1] Consider increasing the reaction time or the equivalents of the coupling reagent and protected amino acid.[1]

-

Racemization: This is a significant concern, especially with sensitive amino acids like histidine and cysteine.[13][14] Performing the reaction at a lower temperature (e.g., 0 °C) can help minimize racemization.[1][14] The choice of a less racemization-prone coupling reagent (e.g., phosphonium or uronium salts with HOAt) is also crucial.[1][14]

-

Incomplete Reactions: For sterically hindered couplings, using a more powerful reagent like HATU or PyAOP is recommended.[16] Increasing the reaction temperature or using microwave irradiation can also enhance coupling efficiency.

Conclusion

The selection of a coupling reagent for the solution-phase synthesis of this compound and other peptide fragments is a critical decision that impacts the overall success of the synthesis. While carbodiimides offer a cost-effective solution for routine couplings, phosphonium and uronium/aminium salts provide higher efficiency and lower racemization, especially for more challenging sequences. By understanding the mechanistic nuances, following robust protocols, and considering the specific requirements of the target peptide, researchers can navigate the landscape of coupling reagents to achieve their synthetic goals with high yield and purity.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

- Jadhav, S. V., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1132-1146.

- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9913-9944.

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

CSBio. Solid-phase peptide synthesis introduction. Retrieved from [Link]

- Patil, B. S., et al. (2005). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Indian Journal of Chemistry - Section B, 44B(10), 2099-2102.

- Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Letters in Peptide Science, 1(1), 57-67.

-

ResearchGate. Proposed mechanism for activation by uronium salt. Retrieved from [Link]

-

ResearchGate. Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

- Lymperopoulos, K., et al. (2017).

-

Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

-

Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]

- Thieme. (2002). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.

-

DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

- IU Indianapolis ScholarWorks. (2020).

-

Scribd. Peptide Coupling Reagents Overview. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1435-1447.

-

Reddit. (2020, March 5). Developing an experimental procedure for synthesizing Arg-Trp using PyBOP. Retrieved from [Link]

-

ResearchGate. (2018). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Retrieved from [Link]

-

MDPI. (2018). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 3. jpt.com [jpt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. bachem.com [bachem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. tandfonline.com [tandfonline.com]

- 12. file.globalso.com [file.globalso.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 肽偶联剂选择指南 [sigmaaldrich.com]

- 17. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 18. peptide.com [peptide.com]

- 19. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Note: One-Pot Synthesis Utilizing Boc-D-Leu-OMe Intermediate

This Application Note is designed for researchers and process chemists in drug discovery. It details the One-Pot Utilization of Boc-D-Leu-OMe for the synthesis of chiral amides and peptide fragments, focusing on a Direct Catalytic Aminolysis protocol that bypasses the traditional deprotection-activation sequence.

Abstract

N-(tert-Butoxycarbonyl)-D-leucine methyl ester (This compound ) is a critical chiral building block in the synthesis of peptidomimetics, antimicrobial peptides (e.g., Gramicidin S analogs), and protease inhibitors. Traditional utilization involves a wasteful two-step sequence: saponification to the free acid followed by activation and coupling. This guide presents a Zirconium(IV)-catalyzed direct aminolysis protocol that converts this compound directly to the corresponding amide in a single pot, preserving enantiomeric purity (>99% ee). A secondary Telescoped Hydrolysis-Coupling protocol using Propylphosphonic Anhydride (T3P®) is provided for sterically hindered substrates.

Introduction & Chemical Logic

The methyl ester moiety of this compound serves two roles: it protects the C-terminus during N-terminal modifications and acts as a latent activation group for amide bond formation.

-

The Challenge: Direct reaction of esters with amines (aminolysis) is kinetically slow and typically requires high temperatures or strong bases (e.g., TBD), which often lead to racemization of the sensitive

-chiral center in D-amino acids. -

The Solution: Group IV metal catalysts, specifically Zirconium(IV) tert-butoxide [Zr(OtBu)₄] , activate the ester carbonyl via Lewis acidity without abstracting the

-proton, thereby enabling direct amidation under neutral conditions while maintaining chiral integrity.

Key Advantages

| Feature | Traditional Route (Hydrolysis + Coupling) | Direct Catalytic Route (One-Pot) |

| Steps | 2 (Saponification | 1 (Direct Aminolysis) |

| Atom Economy | Low (Reagents: LiOH, HCl, EDC/HOBt/HATU) | High (Catalyst: 10 mol% Zr; Byproduct: MeOH) |